molecular formula C21H33N5O3 B2990866 tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1902965-19-8

tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2990866
CAS No.: 1902965-19-8
M. Wt: 403.527
InChI Key: XDJLYQRCIQKLOA-UHFFFAOYSA-N
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Description

Tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.
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Biological Activity

The compound tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a therapeutic agent based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H24N4O2\text{C}_{15}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure incorporates a tert-butyl group, a cyclopropyl moiety, and a piperidine ring, which are significant for its biological interactions.

Biological Activity Overview

Recent research indicates that pyrazole derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The specific compound discussed here has shown promise in various assays related to these activities.

Antitumor Activity

Studies have demonstrated that pyrazole derivatives can inhibit several cancer cell lines. For example, derivatives similar to the compound have been reported to exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies indicate that the introduction of specific substituents, such as halogens on the pyrazole ring, enhances their anticancer efficacy .

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazole AMCF-710Induces apoptosis
Pyrazole BMDA-MB-2315Inhibits tubulin polymerization

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory pathways, possibly by inhibiting key enzymes involved in inflammation .

Research Findings

  • Kinase Inhibition : The compound has been investigated for its ability to inhibit kinases, which are crucial in various signaling pathways associated with cancer progression. It was found that modifications to the pyrazole structure could enhance selectivity towards specific kinases like CDK16 while reducing off-target effects .
  • Synergistic Effects : In combination studies with established chemotherapeutics like doxorubicin, certain pyrazole derivatives have exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .
  • Antimicrobial Properties : Some pyrazole derivatives have shown notable antimicrobial activity against various pathogens, indicating their potential use in treating infections alongside their anticancer properties .

Case Studies

A notable study focused on the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to this compound. The results highlighted:

  • Enhanced cytotoxicity in certain derivatives when tested against multiple cancer cell lines.
  • Identification of optimal substituents that maximize biological activity while minimizing toxicity.

Properties

IUPAC Name

tert-butyl 2-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O3/c1-21(2,3)29-20(28)26-10-4-5-17(26)19(27)22-15-8-11-25(12-9-15)18-13-16(23-24-18)14-6-7-14/h13-15,17H,4-12H2,1-3H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJLYQRCIQKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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